3-metoxi-N-(2-((5-fenil-1H-imidazol-2-il)tio)etil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

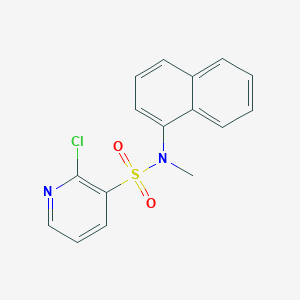

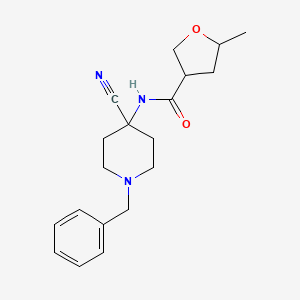

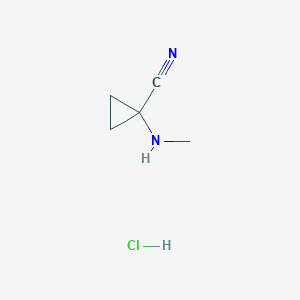

3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and an imidazole ring

Aplicaciones Científicas De Investigación

3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mecanismo De Acción

Target of Action

Imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives have been reported to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Análisis Bioquímico

Biochemical Properties

The compound 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has been shown to interact with various enzymes and proteins . It has a high affinity for human and mouse B1 receptors, with virtually no affinity for the human B2 receptor . This suggests that it may play a role in biochemical reactions involving these receptors.

Cellular Effects

3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the growth of HCT116 cell line . It also exhibited excellent antiproliferative potency against the EAC cell line . These findings suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the tumor inhibitory mechanism of this compound is due to its antiangiogenic effect and promotion of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide have been observed to change over time . For instance, it has been shown to alleviate thermal hypersensitivity in both acute and persistent inflammatory pain models in rats . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the specific in vitro or in vivo study conditions.

Dosage Effects in Animal Models

The effects of 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide have been studied in animal models at different dosages . For example, it has been shown to alleviate thermal hypersensitivity in rats

Metabolic Pathways

Given its interactions with various enzymes and proteins , it is likely that it is involved in several metabolic pathways

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation within cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common approach is the condensation of 3-methoxybenzoic acid with 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine under dehydrating conditions. This reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Formation of 3-hydroxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

Similar Compounds

3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide: Unique due to its specific substitution pattern and potential bioactivity.

N-(2-(1H-imidazol-2-yl)ethyl)-3-methoxybenzamide: Lacks the phenyl group on the imidazole ring.

3-methoxy-N-(2-(1H-imidazol-2-yl)ethyl)benzamide: Similar structure but different substitution on the imidazole ring.

Uniqueness

The uniqueness of 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This compound’s diverse applications and unique structure make it a valuable subject of study in various scientific fields.

Propiedades

IUPAC Name |

3-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-24-16-9-5-8-15(12-16)18(23)20-10-11-25-19-21-13-17(22-19)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCWQDDXTWRWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2523129.png)

![6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2523133.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2523136.png)

![1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2523140.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2523141.png)

![6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2523146.png)